molecular formula C14H12O B1265802 2,2-Diphenyloxirane CAS No. 882-59-7

2,2-Diphenyloxirane

Cat. No. B1265802
Key on ui cas rn: 882-59-7
M. Wt: 196.24 g/mol
InChI Key: PRLJMHVNHLTQJJ-UHFFFAOYSA-N
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Patent
US05637727

Procedure details

Sulphuric acid (23.7 g at 98%, 0.237 moles) was added dropwise, with stirring, to dimethylsulphide (20.0 g at 98%, 0.316 moles) over 60 minutes, maintaining the temperature below 26° C. Methanol (5.0 g, 0.156 mole) was added slowly to the stirred mixture maintaining the temperature below 31° C. The reaction mixture was stirred for 41/2 hours and head overnight unagitated at room temperature. Tertiary butanol (3.6 g, 0.048 mole) and benzophenone (27.4 g, 0.15 mole) were added to the reaction mixture. Potassium hydroxide flake (43.4 g, 0.73 mole) was added in 10 equal aliquots over 3 hours while maintaining the temperature below 40° C. The reaction was monitored by GC and then stirred overnight at room temperature.
Quantity
23.7 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
3.6 g
Type
reactant
Reaction Step Four
Quantity
27.4 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.CSC.CO.[C:11](O)(C)(C)C.[C:16]([C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)(=[O:23])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.[OH-].[K+]>>[C:17]1([C:16]2([C:24]3[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=3)[O:23][CH2:11]2)[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:5.6|

Inputs

Step One
Name
Quantity
23.7 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
CSC
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
CO
Step Four
Name
Quantity
3.6 g
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
27.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 41/2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 26° C
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 31° C
WAIT
Type
WAIT
Details
head overnight unagitated at room temperature
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 40° C
STIRRING
Type
STIRRING
Details
stirred overnight at room temperature
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C1(=CC=CC=C1)C1(CO1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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